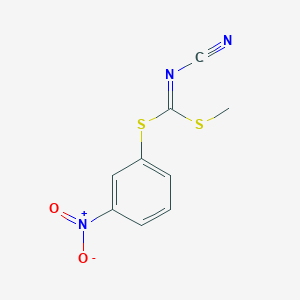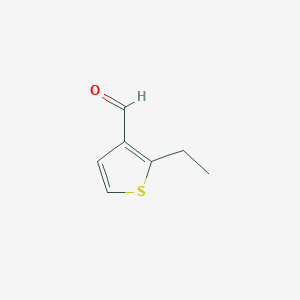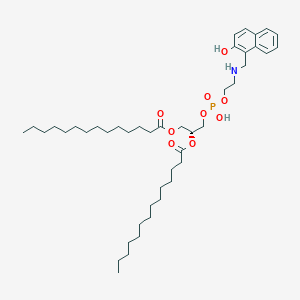
2-Acetylbutyrolactone
Übersicht
Beschreibung
2-Acetylbutyrolactone, also known as alpa-acetyl-gama-butyl ester, is an important organic chemical raw material. It is an intermediate for the preparation of chlorophyll and can also be used in the pharmaceutical industry to manufacture anti-angina drugs .
Synthesis Analysis
2-Acetylbutyrolactone can be synthesized by a condensation reaction between an ester of acetic acid (such as ethyl acetate) with butyrolactone in an alkaline solution . Another method involves reacting ethylene oxide with ethyl acetoacetate in alkaline conditions .Molecular Structure Analysis
The molecular formula of 2-Acetylbutyrolactone is C6H8O3 .Chemical Reactions Analysis
2-Acetylbutyrolactone can react with amines to form Schiff bases . It is frequently used to confirm the creation of amines during organic synthesis .Physical And Chemical Properties Analysis
2-Acetylbutyrolactone is a light-colored liquid with an ester-like smell. Its melting point is -12 to -13 ℃, boiling point is 142-143 ℃ (4kPa),107-108 ℃ (667Pa),96 ℃ (0.4kPa), relative density is 1.1846 (20/4 ℃), refractive index is 1.4562, and flash point is 110 ℃ .Wissenschaftliche Forschungsanwendungen
Precursor in Organic Synthesis
2-Acetylbutyrolactone (ABL) is a derivative of γ-butyrolactone that is used as a precursor in organic synthesis . It can be prepared by a condensation reaction between an ester of acetic acid (such as ethyl acetate) with butyrolactone in an alkaline solution .
Identification of Primary Amines
ABL is used to identify primary amines through chemical fluorescence . The carbonyl group readily reacts with amines to form Schiff bases .
Spectrofluorimetry
2-Acetylbutyrolactone itself is only slightly fluorescent, but its derivatives show high UV fluorescence . It is frequently used to confirm the creation of amines during organic synthesis .
Drug Precursor
ABL is used in the synthesis of various drugs such as Risperidone, Ritanserin, Paliperidone, Ocaperidone, Seganserin, Setoperone, Metrenperone, Pirenperone, and Novoldiamine .
Synthesis of α-methylene-γ-butyrolactones
2-Acetylbutyrolactone is also used in the synthesis of α-methylene-γ-butyrolactones .
Stereoselective Reduction
In biotransformation studies, ABL has been used in yeast-mediated stereoselective reduction processes .
Wirkmechanismus
Target of Action
2-Acetylbutyrolactone (ABL) is primarily used as a precursor in organic synthesis . Its primary targets are primary amines . The compound is used to identify primary amines through chemical fluorescence .
Mode of Action
The carbonyl group of 2-Acetylbutyrolactone readily reacts with amines to form Schiff bases . This reaction is frequently used to confirm the creation of amines during organic synthesis . In the presence of 2-acetylbutyrolactone, the reaction of tert-butyl isocyanide with dialkyl acetylenedicarboxylates leads to the formation of dialkyl (E)-2-{(tert-butylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates .
Biochemical Pathways
It is known that the compound can undergo a japp‐klingemann reaction to form fluorescent molecules with arylamines .
Pharmacokinetics
It is known that the compound is soluble in dmf and methanol , which may influence its bioavailability.
Result of Action
The result of 2-Acetylbutyrolactone’s action is the formation of Schiff bases and fluorescent molecules, which are used to confirm the creation of amines during organic synthesis . It also leads to the formation of dialkyl (E)-2-{(tert-butylamino)[2-oxo-4,5-dihydro-3(2H)-furanylidene]methyl}-2-butenedioates .
Action Environment
The action of 2-Acetylbutyrolactone can be influenced by environmental factors. For example, the compound is stable under standard conditions , but it is incompatible with strong oxidizing agents and strong bases
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-acetyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-4(7)5-2-3-9-6(5)8/h5H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMQHDIHZSDEIFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCOC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044436 | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid with an ester-like odor; [Merck Index] Clear colorless to pale yellow liquid; [Acros Organics MSDS] | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19508 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-Acetylbutyrolactone | |
CAS RN |
517-23-7 | |
| Record name | 2-Acetylbutyrolactone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=517-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Acetylbutyrolactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517237 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Acetylbutyrolactone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2019 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Furanone, 3-acetyldihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Acetyldihydro-2(3H)-furanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-acetyl-γ-butyrolactone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.488 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-ACETYLBUTYROLACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3D73T5K0Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 2-Acetylbutyrolactone is a cyclic β-keto ester with the molecular formula C6H8O3 and a molecular weight of 128.13 g/mol. It is a colorless liquid. []
A: 2-Acetylbutyrolactone can be synthesized from diethylene ketone through esterification with methanol followed by condensation with epoxy ethane under alkaline conditions. [] It can also be synthesized from readily available starting materials like 2-acetylbutyrolactone and cyanoacetamide in four steps. []
A: 2-Acetylbutyrolactone reacts with primary arylamines through the Japp-Klingemann reaction, forming colored α-oxo-γ-butyrolactone arylhydrazones. This reaction is useful for the spectrophotometric analysis of primary arylamines. [, ]
A: Arylhydrazones derived from 2-Acetylbutyrolactone can be analyzed spectrophotometrically in both alkaline (at a wavelength of 532 nm) and acidic solutions (using UV-Vis spectrophotometry at a wavelength of 349 nm). [] They can also be studied using polarographic and voltammetric techniques due to the electroactive azomethine center. []
A: 2-Acetylbutyrolactone serves as a versatile building block in organic synthesis. It's been utilized in synthesizing various heterocyclic compounds, including quinoxaline 1,4-dioxides, [] functionalized quinoxaline 1,4‐dioxides, [] thiazole derivatives, [] and pyrido[1,2-a]benzimidazoles. [, ]
A: 2-Acetylbutyrolactone, when labeled with carbon-13, is employed in the synthesis of multi-labeled steroids. Specifically, it acts as a precursor to the ethylene ketal of 5-(diethylphosphono)-2-pentanone, a crucial reagent in this process. []
A: Pilocarpine, a medication used to treat glaucoma, can be synthesized starting from 2-Acetylbutyrolactone. The synthesis involves seven steps, with chirality introduced through the asymmetric reduction of an enone intermediate. []
A: Yes, 2-Acetylbutyrolactone reacts with triphenylphosphine and dialkyl acetylenedicarboxylates to yield dialkyl 2-(3-acetyl-2-oxotetrahydro-3-furanyl)-3-(1,1,1-triphenyl-1 5 -phosphanilidene) succinate, which further undergo an intramolecular Wittig reaction to produce highly strained spiro compounds. []
A: Research suggests that 2-Acetylbutyrolactone contributes to a plastic-like off-flavor in certain biological products. This characteristic was identified during the study of off-flavor in Pichia pastoris strains. []
A: 2-Acetylbutyrolactone is used as a solvent in electrochemically color-developing solutions, improving the service temperature range and cycle life of these solutions. []
A: Density functional theory calculations have been employed to investigate the mechanism of three-component reactions involving 2-Acetylbutyrolactone, triphenylphosphine, and dialkyl acetylene dicarboxylates. These studies provide insights into the formation of stabilized phosphorus ylides and 1,3-butadiene derivatives. []
A: Spectrophotometry can be used to determine the content of 2-Acetylbutyrolactone by exploiting its reaction with iron(III) to form a stable complex with a maximum absorbance at 555 nm. This method provides a reliable way to control the quality of 2-Acetylbutyrolactone in industrial production. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

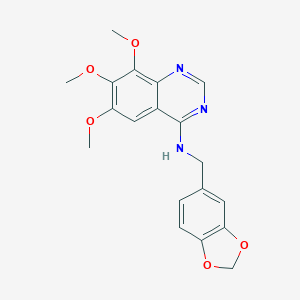


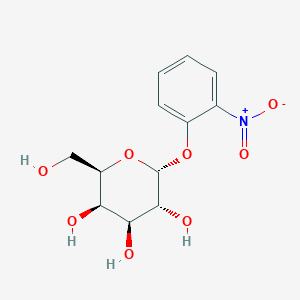
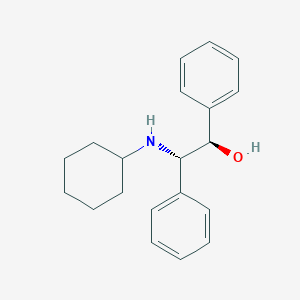
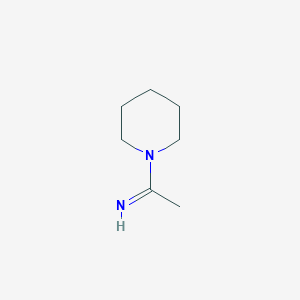
![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)
![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)
